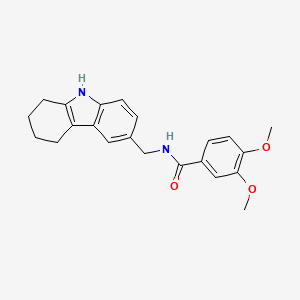

3,4-二甲氧基-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

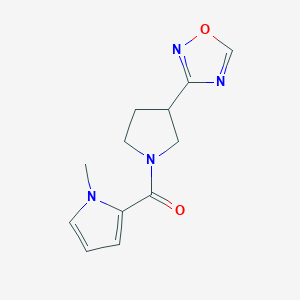

While the exact synthesis process for this specific compound is not detailed in the available literature, it’s likely that it involves the coupling of a 3,4-dimethoxybenzamide moiety with a 2,3,4,9-tetrahydro-1H-carbazol-6-yl moiety. The synthesis of similar compounds often involves reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzamide core structure, with two methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms of the benzene ring. Attached to the nitrogen atom of the benzamide group is a 2,3,4,9-tetrahydro-1H-carbazol-6-yl group .科学研究应用

Drug Research and Development

This compound is part of the tetrahydroisoquinoline family, which are known as ‘privileged scaffolds’ in medicinal chemistry . They are employed in the synthesis of biologically active derivatives for drug development, targeting a wide range of diseases from inflammatory conditions to cancer and Parkinson’s disease .

Cancer Treatment

Specific derivatives of tetrahydroisoquinoline, like the one , have shown potential in targeting cancer stem cells . These compounds can inhibit the side population of colon cancer cells, indicating a possible application in anti-cancer therapies .

Pharmacology

In pharmacology, the structural analogs of this compound are used as building blocks for synthesizing pharmaceuticals. They have been evaluated as inhibitors for enzymes like influenza virus polymerase acidic (PA) endonuclease domain, which is crucial for antiviral drug development .

Biochemistry

The compound’s interactions with serum albumins have been studied using fluorescence techniques, indicating its potential role in increasing the solubility of hydrophobic drugs in blood plasma . This is essential for drug delivery and efficacy.

Biotechnology

In biotechnology, similar compounds are used in chemical synthesis, such as the creation of esters and peptides in both solution and solid-phase . This has implications for the development of new materials and biologically active molecules.

Chemical Synthesis

The compound is involved in the synthesis of complex organic molecules. For instance, it can be used in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to create diastereomeric morpholinone derivatives, which are important intermediates in organic synthesis .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in drug research and development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .

Pharmacokinetics

It’s known that serum albumins play a vital role by increasing the solubility of hydrophobic drugs in the blood plasma , which could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that factors such as the micro-environments of serum albumins can impart restrictions on the interactions of certain compounds . This could potentially influence the action of this compound.

属性

IUPAC Name |

3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-20-10-8-15(12-21(20)27-2)22(25)23-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)24-19/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYAFSROTLJHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2864970.png)

![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)

![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)